An In-depth Technical Guide to the Molecular Structure of 2-Pyrrolidin-2-ylpyridine
An In-depth Technical Guide to the Molecular Structure of 2-Pyrrolidin-2-ylpyridine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Pyrrolidin-2-ylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and catalysis. We delve into the theoretical underpinnings of its structure, including stereochemistry and physicochemical properties. The core of this document is a detailed exploration of the advanced analytical techniques required for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary for the robust characterization of this important molecule. Protocols are detailed, and causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
2-Pyrrolidin-2-ylpyridine, with the chemical formula C₉H₁₂N₂, is a bicyclic molecule composed of a pyridine ring linked at the 2-position to a pyrrolidine ring, also at the 2-position.[1] Its molecular weight is approximately 148.20 g/mol .[1] This compound and its derivatives serve as versatile building blocks and ligands in various chemical domains. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, imparts significant three-dimensionality and stereochemical complexity, making it a valuable scaffold in drug discovery.[2] The pyridine moiety provides a key site for metal coordination, rendering the molecule an effective ligand in asymmetric catalysis.[3][4]
The hydrochloride salt of 2-Pyrrolidin-2-ylpyridine is frequently used in pharmaceutical development and neuroscience research as an intermediate for synthesizing drugs targeting neurological disorders.[5] A thorough understanding of its molecular structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and designing novel derivatives with enhanced therapeutic or catalytic properties. This guide offers a multi-faceted approach to elucidating this structure, combining theoretical principles with practical experimental workflows.
Theoretical Framework and Physicochemical Properties
Nomenclature and Isomerism
The unambiguous identification of a molecule begins with its nomenclature.
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IUPAC Name: 2-pyrrolidin-2-ylpyridine[1]
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CAS Number: 77790-61-5[1]
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Synonyms: 2-(2-Pyrrolidinyl)pyridine, (±)-α-Nornicotine[1][6]
A critical feature of 2-Pyrrolidin-2-ylpyridine is the presence of a stereocenter at the C2 position of the pyrrolidine ring, the point of attachment to the pyridine ring. This chirality means the molecule exists as a pair of enantiomers: (S)-2-pyrrolidin-2-ylpyridine and (R)-2-pyrrolidin-2-ylpyridine. The racemic mixture is often denoted as (±)-2-pyrrolidin-2-ylpyridine. The specific stereoisomer can dramatically influence biological activity and catalytic selectivity, necessitating stereoselective synthesis or chiral separation for many applications.
Core Structural Features
The molecule's structure is a conjunction of two distinct heterocyclic systems:
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Pyridine Ring: An aromatic, electron-deficient six-membered ring containing one nitrogen atom. This ring is planar and its aromaticity dictates much of the molecule's electronic properties and reactivity.
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Pyrrolidine Ring: A saturated, non-planar five-membered ring containing one nitrogen atom.[2] The ring exists in various puckered conformations (envelope and twist) that can interconvert, a phenomenon known as pseudorotation.[2] This conformational flexibility is a key determinant in how the molecule binds to receptors or metal centers.
Physicochemical Properties Summary
A summary of key computed and experimental properties is presented below. These values are crucial for selecting appropriate solvents for reactions and analysis, as well as for understanding the molecule's general behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid/solid | ChemicalBook, Sigma-Aldrich[3] |
| Boiling Point | 60 °C at 0.4 Torr | ChemicalBook[3] |
| pKa (Predicted) | 8.47 ± 0.10 | ChemicalBook[3] |
| LogP (Predicted) | 0.8 | PubChem[1] |
Experimental Workflow for Structural Elucidation
The definitive characterization of 2-Pyrrolidin-2-ylpyridine's molecular structure relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow from synthesis to confirmation is critical for ensuring the identity and purity of the compound.
Caption: Workflow for Synthesis and Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
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Sample Weighing: Accurately weigh 5-10 mg of purified 2-Pyrrolidin-2-ylpyridine.
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Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
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Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
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Homogenization: Gently vortex the tube to ensure a homogeneous solution.
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Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a spectrometer (e.g., 300 MHz or higher for better resolution).[7]
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.
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Pyridine Ring (Aromatic Region, ~7.0-8.6 ppm): Four distinct signals are expected. The proton adjacent to the nitrogen (H6') will be the most deshielded (highest ppm value) due to the inductive effect of the nitrogen atom. The remaining three protons will appear as complex multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling.
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Pyrrolidine Ring (Aliphatic Region, ~1.5-4.5 ppm):
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CH (C2-H): A single proton at the chiral center, coupled to the adjacent CH₂ group. This will likely be a triplet or a doublet of doublets around 3.5-4.5 ppm.
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CH₂ Groups (C3, C4, C5): The protons on the three methylene groups of the pyrrolidine ring will appear as complex, overlapping multiplets in the upfield region (~1.5-3.5 ppm).
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NH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. It may exchange with D₂O.
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The ¹³C NMR spectrum shows the number of unique carbon environments.
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Pyridine Ring (~120-160 ppm): Five signals are expected. The carbon attached to the pyrrolidine ring (C2') will be distinct, as will the other four aromatic carbons.
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Pyrrolidine Ring (~25-70 ppm): Four signals are expected, corresponding to the four distinct carbons of the pyrrolidine ring. The chiral carbon (C2) will likely be in the 60-70 ppm range.
For a molecule with this complexity, 2D NMR is essential for definitive assignments.[7]
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings. It will show correlations between adjacent protons on both the pyridine and pyrrolidine rings, helping to trace the connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This is crucial for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Caption: NMR Data Integration for Structural Assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for this type of molecule as it is a soft technique that typically keeps the molecular ion intact.
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Detection: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.
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Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For C₉H₁₂N₂, the expected monoisotopic mass is 148.1000 Da.[1] The high-resolution measurement should confirm this elemental composition.
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Fragmentation Pattern: The molecule will fragment in a predictable way under ionization. Common fragmentation would involve the cleavage of the bond between the two rings or the opening of the pyrrolidine ring. This pattern provides additional confirmation of the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
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Analysis: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
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N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrolidine ring. This peak can sometimes be broad.
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C-H (sp²) Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹, corresponding to the C-H bonds on the aromatic pyridine ring.
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C-H (sp³) Stretch: A sharp peak or series of peaks just below 3000 cm⁻¹, corresponding to the C-H bonds on the saturated pyrrolidine ring.[8]
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C=N and C=C Stretches: A series of sharp absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
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C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ region corresponding to the C-N bonds in both rings.
Synthesis and Applications
General Synthetic Approach
The synthesis of 2-Pyrrolidin-2-ylpyridine and its derivatives often involves the reaction of a pyridine-containing precursor with a pyrrolidine precursor. One common approach is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes.[9] For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine.[9] The specific choice of reagents and catalysts is crucial for controlling stereochemistry when a single enantiomer is desired.
Caption: Generalized Synthetic Scheme.
Key Applications
The unique structural combination of a chiral pyrrolidine and a coordinating pyridine ring makes this molecule a valuable asset in several fields:
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Asymmetric Catalysis: The (S)-enantiomer is used as a catalyst in the enantioselective addition of diethylzinc to aldehydes, producing optically active secondary alcohols in high yields.[3] The nitrogen atoms on both rings can chelate to a metal center, creating a chiral environment that directs the outcome of the reaction.
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Medicinal Chemistry: The pyrrolidine scaffold is a "privileged structure" in drug design, known for its favorable interactions with biological targets.[2] 2-Pyrrolidin-2-ylpyridine serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system for conditions like depression and anxiety.[5]
Safety and Handling
According to GHS classifications, 2-Pyrrolidin-2-ylpyridine is toxic if swallowed (H301) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]
Conclusion
The molecular structure of 2-Pyrrolidin-2-ylpyridine is a fascinating interplay of an aromatic pyridine ring and a chiral, flexible pyrrolidine ring. Its complete and accurate characterization is not merely an academic exercise but a prerequisite for its effective application in catalysis and drug development. A combined analytical approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structural confirmation. The insights and protocols provided in this guide are intended to equip researchers with the necessary tools to confidently work with and innovate upon this versatile molecular scaffold.
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